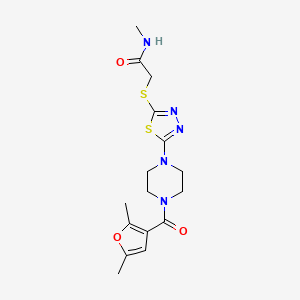

![molecular formula C16H14BrN3O2 B2986950 2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid CAS No. 956392-62-4](/img/structure/B2986950.png)

2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid” is a complex organic molecule that contains a pyrazole ring and a quinoline ring . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, followed by its attachment to the quinoline ring. Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazole ring contains two nitrogen atoms and is substituted with a bromine atom and two methyl groups . This is attached to a quinoline ring, which is a fused ring system containing a benzene ring and a pyridine ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazole ring, for example, can undergo various reactions such as multicomponent approach, dipolar cycloadditions, and cyclocondensation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and potentially reactive . The pyrazole ring could potentially form hydrogen bonds with other molecules .科学的研究の応用

Pharmaceutical Drug Synthesis

This compound is a valuable intermediate in the synthesis of pharmaceutical drugs. Its structure, featuring a quinoline core substituted with a pyrazole moiety, makes it a candidate for the synthesis of compounds with potential antibacterial, antiviral, and anti-inflammatory properties . The bromine atom present in the molecule provides a reactive site for further functionalization through various organic reactions, such as Suzuki coupling, which is often used in the development of new pharmaceuticals .

Biological Activity Profiling

Due to the presence of both quinoline and pyrazole rings, this compound can be used to create a library of derivatives to be screened for a wide range of biological activities. Such screenings could reveal potential antitumor, antidiabetic, or antihistaminic agents, as these heterocycles are commonly found in drugs with these activities .

Material Science

In material science, the compound’s rigid structure could be utilized in the development of organic semiconductors. These materials are increasingly important in the production of electronic devices, such as light-emitting diodes (LEDs), solar cells, and transistors .

Catalysis

The compound could serve as a ligand for metal-catalyzed reactions. The nitrogen atoms in the pyrazole ring can coordinate to transition metals, forming complexes that are useful in catalysis, particularly in reactions that form carbon-heteroatom bonds .

Molecular Probes

The compound’s fluorescent properties, due to the quinoline moiety, make it a potential candidate for the development of molecular probes. These probes can be used in bioimaging to study biological processes in real-time .

Chemical Biology

In chemical biology, the compound can be used to study protein-ligand interactions. The pyrazole ring can mimic the adenine base in nucleotides, allowing researchers to investigate how proteins interact with DNA or RNA .

Environmental Chemistry

The compound’s potential to bind heavy metals could be explored in environmental chemistry for the development of sensors or materials that can detect or remove toxic metals from water sources .

Analytical Chemistry

Lastly, in analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods or mass spectrometry to identify or quantify other substances due to its unique structural features .

作用機序

Target of Action

Similar compounds with pyrazole moieties have been reported to interact with various biological targets, such as enzymes and receptors .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The bromine atom in the compound could potentially enhance its binding affinity to its targets .

Biochemical Pathways

Compounds with similar structures have been reported to influence various biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation .

Pharmacokinetics

The presence of the carboxylic acid group could potentially enhance its solubility, which may influence its absorption and distribution .

Result of Action

Similar compounds have been reported to exhibit various biological activities, such as anti-inflammatory, antitumor, and antioxidant effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .

Safety and Hazards

特性

IUPAC Name |

2-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN3O2/c1-9-15(17)10(2)20(19-9)8-11-7-13(16(21)22)12-5-3-4-6-14(12)18-11/h3-7H,8H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQAXKANKIEYLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=NC3=CC=CC=C3C(=C2)C(=O)O)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-N-(4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2986869.png)

![2-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2986870.png)

![2-(4-Chlorophenoxy)-2-methyl-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]propan-1-one](/img/structure/B2986873.png)

![1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-phenylpiperazine](/img/structure/B2986874.png)

![(2,6-Difluorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2986877.png)

![2-[[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]methyl]-1H-benzimidazole](/img/structure/B2986880.png)

![1-[4-(Ethoxycarbonyl)piperidin-1-yl]-1-oxopropan-2-yl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2986881.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide](/img/structure/B2986887.png)

![3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2986889.png)

![methyl 2-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2986890.png)